N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Description
N-(5-Methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring linked to a 1,2,4-triazole moiety substituted with a methyl group at the 5-position. This compound belongs to a class of molecules widely investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The sulfonamide group (–SO₂NH–) is a critical pharmacophore known for its role in binding to enzyme active sites, such as carbonic anhydrases (CAs) . The 1,2,4-triazole ring contributes to diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking), influencing both physicochemical properties and biological efficacy .
Properties
CAS No. |
21357-99-3 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-10-9(12-11-7)13-16(14,15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) |
InChI Key |
SDLZOIALAMGPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of the reaction are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazole ring.
Substitution Reactions: These can occur at the triazole ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sulfonyl chloride derivatives, acetonitrile, DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the triazole ring can lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the synthesis of several derivatives that exhibited enhanced activity against Gram-positive and Gram-negative bacteria through modifications in their chemical structure .
Antifungal Properties
The compound has been evaluated for antifungal activity, particularly against pathogenic fungi such as Candida albicans and Aspergillus species. The incorporation of the triazole moiety is believed to enhance the antifungal effectiveness by interfering with fungal cell membrane synthesis. Some derivatives have been identified as potential leads for developing new antifungal agents .
Carbonic Anhydrase Inhibition
Recent studies have focused on the design and synthesis of this compound derivatives as carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. Compounds targeting these enzymes can be beneficial in treating conditions like glaucoma and epilepsy. The structural modifications have resulted in compounds with improved selectivity and potency against specific carbonic anhydrase isoforms .
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases such as arthritis .
Neuroprotective Applications
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit tau aggregation—a key pathological feature of Alzheimer's—positions it as a candidate for further development in neurodegenerative disease therapies .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Researchers have synthesized various analogs to determine how changes in chemical structure affect biological activity. The findings suggest that specific substitutions on the benzenesulfonamide backbone can significantly enhance antimicrobial and antifungal activities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits dihydropteroate synthase, disrupting folate synthesis in the parasite . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Replacement of Triazole with Isoxazole or Oxazole
Triazine-Based Analogues
- 2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide (compound 31 , ):
Substituent Variations on the Triazole Ring
Amino vs. Methyl Substitution
- N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide (): The amino group (–NH₂) at position 5 enables hydrogen bonding with target enzymes, improving binding affinity compared to methyl-substituted analogues. Molecular weight: 239.25 g/mol; CAS: 104667-72-3 .
- N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide ():
Sulfur-Containing Modifications
- N-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)benzenesulfonamide ():
– The mercapto (–SH) group facilitates metal chelation and redox activity, broadening applications in catalysis or thiol-targeted therapies . - N-[5-(Methylsulfanyl)-1H-1,2,4-triazol-3-yl]-4-phenoxybenzenesulfonamide (): – Methylsulfanyl (–SMe) enhances lipophilicity (logP) and may improve blood-brain barrier penetration .
Sulfonamide Backbone Modifications
Pyridine vs. Benzene Rings
- 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (): Pyridine introduces a basic nitrogen, altering electronic properties and solubility (e.g., logD at pH 7.4).
Biological Activity
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Molecular Formula : C9H10N4O2S
- Molecular Weight : 226.26 g/mol
- CAS Number : 45117563
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses . Additionally, it demonstrates antioxidant properties by reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound effectively reduces the secretion of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of cyclooxygenase (COX) enzymes further supports its potential as an anti-inflammatory agent .
Table 1: Anti-inflammatory Effects of this compound
| Cytokine/Marker | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 300 | 80% |
| IL-6 | 1200 | 240 | 80% |
| NO | 50 | 10 | 80% |
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits significant cytotoxicity against HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation.
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| MCF7 | 20 |
| HeLa | 25 |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study involving LPS-stimulated RAW264.7 macrophages, this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in TNF-α and IL-6 levels, confirming the compound's potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another study assessed the anticancer properties of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways while exhibiting minimal toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide and related triazole-sulfonamide derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols. First, the 1,2,4-triazole core is formed via cyclization of thiosemicarbazides or hydrazine derivatives. For example, cyclization of thiosemicarbazide intermediates under reflux with aqueous sodium hydroxide (4% w/v) followed by acidification (HCl) yields the triazole ring . Subsequent sulfonylation of the triazole amine with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine) produces the target compound. Purification often involves recrystallization from methanol or ethanol .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve crystal structures, especially for small molecules . Complementary techniques include:
- NMR spectroscopy : To analyze tautomerism (e.g., annular prototropic shifts in the triazole ring) and confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HL-60, MOLT-4) to assess antiproliferative effects .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like carbonic anhydrase or tyrosinase, given the sulfonamide group’s affinity for metal ions .
Advanced Research Questions
Q. How does substituent variation on the triazole or benzene ring influence antiproliferative activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Triazole substituents : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance activity against leukemia cell lines (e.g., HL-60), likely by improving target binding .
- Benzene ring modifications : Introducing hydrophobic groups (e.g., cycloheptyl) increases membrane permeability, as seen in analogs with IC₅₀ values <10 µM .
- Data contradiction : Substituting -CH₃ with aromatic moieties (e.g., phenyl) may reduce activity in some cell lines (e.g., NCI-H522), highlighting target specificity .
Q. What crystallographic tools are recommended for resolving tautomerism in 1,2,4-triazole derivatives?
- Methodological Answer :
- ORTEP-III : For visualizing thermal ellipsoids and validating hydrogen-bonding networks in crystal lattices .
- WinGX suite : Integrates SHELX programs with graphical interfaces for efficient refinement and disorder modeling .
- Case study : In 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, X-ray data confirmed tautomeric preference for the 1H-form over 4H-form, stabilized by intramolecular H-bonds .
Q. How can conflicting bioactivity data from different cell lines be interpreted?
- Methodological Answer : Contradictions often arise from:
- Cell line heterogeneity : Variability in receptor expression (e.g., RPMI-8226 vs. MOLT-4) requires transcriptomic profiling to identify target biomarkers .
- Assay conditions : Differences in serum concentration or incubation time can alter drug uptake. Normalize data using internal controls (e.g., cisplatin) and replicate experiments across multiple cell passages .
Q. What safety protocols are critical when handling sulfonamide-triazole derivatives?
- Methodological Answer :
- Hazard mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure, as sulfonamides may cause irritation (H315/H319) .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
